N,N,3-Trimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide
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Description
N,N,3-Trimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide is a useful research compound. Its molecular formula is C9H16N2OS and its molecular weight is 200.30 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
N,N,3-Trimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide is characterized by its unique structure, which includes a trimethyl group and a sulfanylidenemethylidene moiety. This configuration may contribute to its biological properties.
Molecular Formula
- C : 11
- H : 16
- N : 2
- S : 1
Molecular Weight
- Molecular Weight : 210.31 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, antitumor, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways.
Case Study: Cancer Cell Line Testing
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Cell Viability Reduction : 70% at 50 μM concentration after 48 hours.
- Apoptotic Induction : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Preliminary results suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Cytokine | Control Levels (pg/mL) | Treated Levels (pg/mL) |
---|---|---|
TNF-alpha | 150 | 80 |
IL-6 | 200 | 90 |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It could modulate receptors involved in inflammatory responses.
- Oxidative Stress Reduction : There is evidence to suggest that it may enhance antioxidant defenses within cells.
Properties
CAS No. |
764650-93-3 |
---|---|
Molecular Formula |
C9H16N2OS |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
(2S)-2-isothiocyanato-N,N,3,3-tetramethylbutanamide |
InChI |
InChI=1S/C9H16N2OS/c1-9(2,3)7(10-6-13)8(12)11(4)5/h7H,1-5H3/t7-/m1/s1 |
InChI Key |
AUHPJSNENHACQB-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N(C)C)N=C=S |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.